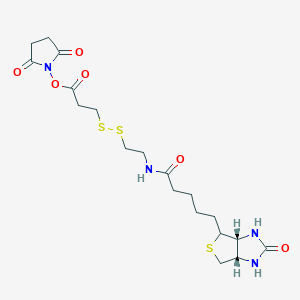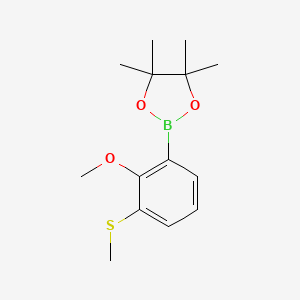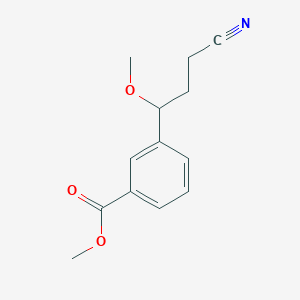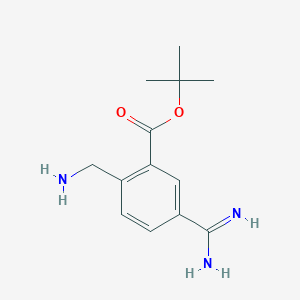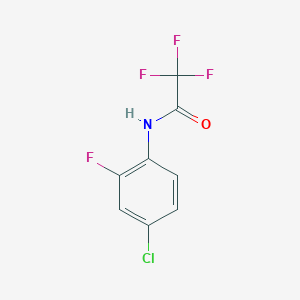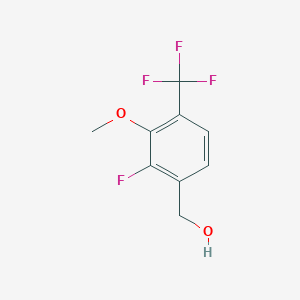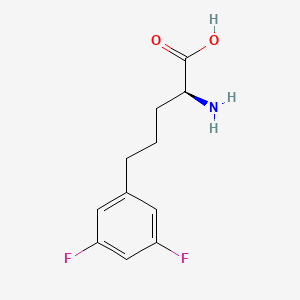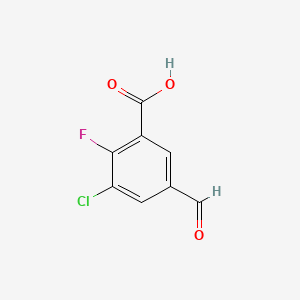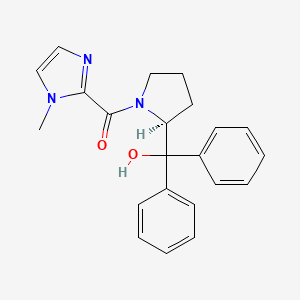
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxydiphenylmethyl Group: This step involves the addition of the hydroxydiphenylmethyl group to the pyrrolidine ring under specific reaction conditions.
Attachment of the Imidazole Moiety: The final step involves the coupling of the imidazole moiety to the pyrrolidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products.
科学研究应用
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly its role as an agonist at the α7 nicotinic acetylcholine receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone involves its interaction with the α7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions across the cell membrane, leading to various cellular responses. The molecular targets and pathways involved in this process are critical for understanding its effects on biological systems.
相似化合物的比较
Similar Compounds
®-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone: The enantiomer of the compound with different stereochemistry.
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-ethyl-1H-imidazol-2-YL)methanone: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
What sets (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone apart is its high selectivity and potency as an agonist at the α7 nicotinic acetylcholine receptor. This specificity makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-24-16-14-23-20(24)21(26)25-15-8-13-19(25)22(27,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,14,16,19,27H,8,13,15H2,1H3/t19-/m0/s1 |
InChI 键 |
WJOVRVQECNTHQU-IBGZPJMESA-N |
手性 SMILES |
CN1C=CN=C1C(=O)N2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
规范 SMILES |
CN1C=CN=C1C(=O)N2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
